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Compound of Interest

Compound Name: 3,5-Diaminophenylboronic acid

Cat. No.: B1425865 Get Quote

The field of advanced materials and medicinal chemistry is perpetually driven by the quest for

molecular building blocks that offer both structural precision and functional versatility. Boron-

containing compounds, particularly arylboronic acids, have emerged as indispensable tools in

this pursuit. First synthesized in 1860, their utility was fully realized with the advent of

palladium-catalyzed cross-coupling reactions, a discovery that earned the 2010 Nobel Prize in

Chemistry.[1][2] Within this important class of molecules, 3,5-Diaminophenylboronic acid
(3,5-DAPBA) stands out. Its unique architecture—a central phenyl ring functionalized with a

boronic acid group and two amino groups in a C2-symmetric arrangement—makes it a

powerful linker for constructing highly ordered, functional materials and a key intermediate in

the synthesis of complex pharmaceuticals. This guide provides a comprehensive overview of

3,5-DAPBA, from its fundamental chemistry and synthesis to its cutting-edge applications.

Core Molecular Profile and Physicochemical
Properties
3,5-Diaminophenylboronic acid is an aromatic compound featuring both Lewis acidic

(boronic acid) and basic (amino) functional groups. This dual nature dictates its reactivity and

its utility in a wide range of chemical transformations.
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Property Data Source(s)

CAS Number 89641-16-7 [3]

Molecular Formula C₆H₉BN₂O₂ [3]

Molecular Weight 151.96 g/mol [3]

Appearance
Typically an off-white to light-

brown solid
N/A

Predicted Boiling Point 491.0 ± 55.0 °C [3]

Predicted Density 1.33 ± 0.1 g/cm³ [3]

Storage Conditions

Store in a cool, dark place

under an inert atmosphere;

freezer storage (-20°C) is

recommended for long-term

stability.

[3]

The Synthetic Pathway: From Precursor to Product
While the precise first synthesis of 3,5-DAPBA is not prominently documented in seminal

literature, its preparation follows logical and well-established organometallic and functional

group transformation methodologies. The most common and reliable route begins with a readily

available dinitro-substituted aromatic precursor, which is first borylated and then reduced. This

multi-step process ensures the correct placement of the functional groups.

A generalized synthetic workflow is depicted below.

Step 1: Borylation
Step 2: Reduction

1-Bromo-3,5-dinitrobenzene 3,5-Dinitrophenylboronic Acid

  Miyaura Borylation 
(e.g., B2pin2, Pd catalyst, Base) 3,5-Diaminophenylboronic Acid

  Nitro Group Reduction 
(e.g., H2/Pd-C or SnCl2/HCl)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.myskinrecipes.com/shop/en/aryl-boronic-acids/167838-35-diaminophenylboronic-acid.html
https://www.myskinrecipes.com/shop/en/aryl-boronic-acids/167838-35-diaminophenylboronic-acid.html
https://www.myskinrecipes.com/shop/en/aryl-boronic-acids/167838-35-diaminophenylboronic-acid.html
https://www.myskinrecipes.com/shop/en/aryl-boronic-acids/167838-35-diaminophenylboronic-acid.html
https://www.myskinrecipes.com/shop/en/aryl-boronic-acids/167838-35-diaminophenylboronic-acid.html
https://www.myskinrecipes.com/shop/en/aryl-boronic-acids/167838-35-diaminophenylboronic-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: General synthetic route to 3,5-Diaminophenylboronic Acid.

Step 1: Synthesis of 3,5-Dinitrophenylboronic Acid
The initial step involves installing the boronic acid moiety onto the dinitrophenyl scaffold. While

various methods exist for forming carbon-boron bonds, the Miyaura borylation reaction, which

couples a haloaromatic compound with a diboron reagent like bis(pinacolato)diboron (B₂pin₂),

is a common and high-yielding approach.[2]

Principle of the Reaction: This palladium-catalyzed cross-coupling reaction involves the

oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the

diboron reagent and reductive elimination to yield the arylboronate ester. This ester is then

hydrolyzed to the boronic acid.

Step 2: Reduction of the Nitro Groups
The final step is the simultaneous reduction of the two nitro groups to primary amines. This

transformation must be performed under conditions that do not degrade the boronic acid group.

Principle of the Reaction: Catalytic hydrogenation using hydrogen gas and a palladium-on-

carbon catalyst (H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid systems

like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) can be employed, which are particularly

effective for nitro group reductions.

Core Applications: A Molecule of Design
The specific arrangement of the two amino groups and one boronic acid group makes 3,5-

DAPBA a highly sought-after component in materials science and drug discovery.

Covalent Organic Frameworks (COFs)
3,5-DAPBA is a premier building block for the synthesis of COFs, which are crystalline, porous

polymers with highly ordered structures.[3][4]

Causality of Application: The magic is in the geometry. The two amino groups act as points of

connection that can react with multi-aldehyde linkers (like 1,3,5-triformylbenzene) to form
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stable imine bonds.[5] The boronic acid group can either be a terminal functional group that

lines the pores of the COF, or it can undergo self-condensation to form boroxine rings,

creating a different type of COF linkage. This "bottom-up" approach allows for the precise

design of porous materials for applications in gas storage, separation, and catalysis.[5][6]

{3,5-Diaminophenylboronic Acid | H₂N—(Ph-B(OH)₂)—NH₂}

Imine-Linked Covalent Organic Framework (COF)

Ordered Porous Structure

High Surface Area

Tunable Properties

 Condensation Reaction 
(-H₂O)

{1,3,5-Triformylbenzene | (CHO)₃—Ph}

 Condensation Reaction 
(-H₂O)

Click to download full resolution via product page

Caption: Formation of a COF from 3,5-DAPBA and a trialdehyde linker.

Advanced Chemical and Biological Sensors
The boronic acid functional group has a unique and powerful ability to form reversible covalent

bonds with molecules containing cis-diol units (two hydroxyl groups on adjacent carbon atoms).

This interaction is the foundation of its use in sensor technology.[3]

Causality of Application: Sugars (like glucose), glycoproteins, and even the cell walls of

bacteria contain cis-diol moieties. When a sensor surface is functionalized with 3,5-DAPBA,

the boronic acid acts as a recognition element. Upon binding to a diol-containing analyte, a

five-membered ring complex is formed.[7] This binding event can be transduced into a

measurable signal (e.g., a change in color, fluorescence, or electrical impedance). The two

amino groups in 3,5-DAPBA provide robust anchor points for immobilization onto sensor

surfaces like gold nanoparticles or electrodes, creating a denser and more stable recognition

layer compared to mono-amino analogues.[8][9]
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Caption: Boronic acid-based sensing of a cis-diol analyte.

Drug Development and Medicinal Chemistry
In the pharmaceutical industry, 3,5-DAPBA serves as a versatile intermediate. Boronic acids

themselves are present in several FDA-approved drugs, such as the anticancer agent

Bortezomib (Velcade®).[2]

Causality of Application: 3,5-DAPBA is primarily used as a linker in palladium-catalyzed

cross-coupling reactions like the Suzuki-Miyaura coupling.[3] The boronic acid is the reactive

group for the coupling, while the two amino groups can be used as handles to attach other

molecular fragments or to be incorporated into a larger molecular scaffold. This allows

medicinal chemists to build complex, three-dimensional molecules from simpler precursors,

accelerating the discovery of new therapeutic agents.[3] Its structure is also ideal for creating

molecularly imprinted polymers for selective drug recognition and delivery applications.[3]

Experimental Protocols
The following sections provide detailed, exemplary methodologies for the synthesis of 3,5-

DAPBA and its application in COF synthesis. These protocols are illustrative and should be

adapted and performed in a properly equipped laboratory with all necessary safety precautions.

Protocol: Synthesis of 3,5-Diaminophenylboronic Acid
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This protocol outlines a two-step synthesis starting from 1-bromo-3,5-dinitrobenzene.

Step 1: Synthesis of 3,5-Dinitrophenylboronic Acid Pinacol Ester

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or

nitrogen), combine 1-bromo-3,5-dinitrobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and

potassium acetate (3.0 eq).

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane as the solvent. Degas the mixture

by bubbling argon through it for 15-20 minutes. Add [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) as the

catalyst.

Reaction: Heat the reaction mixture to 80-90 °C and stir overnight (12-16 hours). Monitor the

reaction progress by thin-layer chromatography (TLC).

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it

through a pad of Celite to remove inorganic salts and the catalyst.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can

be purified by column chromatography on silica gel or by recrystallization from a suitable

solvent system (e.g., ethyl acetate/hexanes) to yield the 3,5-dinitrophenylboronic acid

pinacol ester.

Step 2: Reduction to 3,5-Diaminophenylboronic Acid

Reaction Setup: Dissolve the 3,5-dinitrophenylboronic acid pinacol ester (1.0 eq) from the

previous step in a solvent mixture, typically ethanol or ethyl acetate.

Catalyst Addition: Carefully add palladium on carbon (10 wt. %, ~0.1 eq) to the solution.

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with

hydrogen gas and then maintain a positive pressure of hydrogen (or use a balloon) while

stirring vigorously at room temperature.

Reaction Monitoring: The reaction is typically complete within 4-8 hours. Monitor by TLC until

the starting material is fully consumed.
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Workup and Hydrolysis: Filter the reaction mixture through Celite to remove the palladium

catalyst, washing the pad with the reaction solvent. The filtrate now contains the

aminophenylboronate ester. To hydrolyze the ester to the free boronic acid, the solvent can

be evaporated and the residue treated with aqueous acid (e.g., 1M HCl), followed by

neutralization and extraction.

Purification: The final product, 3,5-Diaminophenylboronic acid, can be purified by

recrystallization or precipitation to yield the final product.

Protocol: Synthesis of an Imine-Linked COF
This protocol describes the synthesis of a 2D COF using 3,5-DAPBA and 1,3,5-

triformylbenzene (TFB).

Reagent Preparation: Prepare separate solutions of 3,5-Diaminophenylboronic acid (3.0

eq) and 1,3,5-triformylbenzene (2.0 eq) in a suitable solvent mixture, such as

mesitylene/dioxane.

Reaction Setup: In a Pyrex tube, combine the two solutions. Add an aqueous acetic acid

solution (e.g., 6M) as a catalyst for imine formation.

Sonication: Briefly sonicate the mixture to ensure homogeneity.

Crystallization: Tightly seal the Pyrex tube. Place it in an oven and heat at a constant

temperature (typically 120 °C) for 3-5 days without agitation. During this time, the COF will

precipitate as a crystalline powder.

Isolation and Washing: After cooling the tube to room temperature, collect the solid product

by filtration. Wash the powder sequentially with anhydrous solvents like acetone and

tetrahydrofuran (THF) to remove any unreacted monomers and oligomeric species.

Activation: Dry the purified COF powder under high vacuum at an elevated temperature

(e.g., 150 °C) to remove any trapped solvent from the pores. The resulting activated COF is

ready for characterization and application.

Conclusion and Future Outlook
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3,5-Diaminophenylboronic acid is more than just a chemical reagent; it is a testament to the

power of rational molecular design. Its unique trifunctional structure provides chemists and

material scientists with a reliable and versatile tool for building complexity and function from the

bottom up. As research into COFs, targeted drug delivery, and advanced diagnostics continues

to accelerate, the demand for such well-defined molecular building blocks will undoubtedly

grow. Future innovations may involve modifying the phenyl backbone or the boronic acid itself

to fine-tune its electronic properties and binding affinities, further expanding the already

impressive utility of this remarkable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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